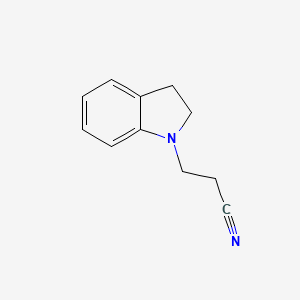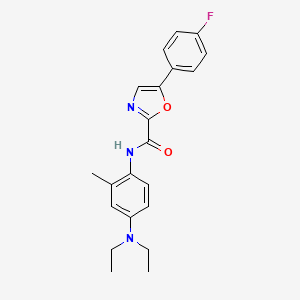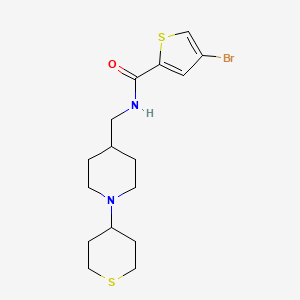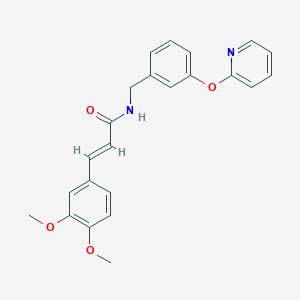
3-(2,3-dihydro-1H-indol-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(2,3-dihydro-1H-indol-1-yl)propanenitrile is a chemical of interest in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can be used to infer some aspects of the chemistry of this compound.
Synthesis Analysis
The synthesis of related heterocyclic compounds derived from 3-(1H-indol-3-yl)-3-oxopropanenitrile has been highlighted, indicating that this compound serves as a precursor for various heterocycles . Although the exact synthesis of this compound is not detailed, the methods used for similar compounds involve manipulations of the indole and nitrile functional groups, which are also present in the compound of interest.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using techniques such as X-ray diffraction, FT-IR, and NMR spectroscopies . These techniques provide detailed information about the bonding and geometry of the molecules. For instance, the presence of weak interactions such as hydrogen bonds and π-π interactions can significantly influence the molecular conformation and stability .
Chemical Reactions Analysis
The reactivity of compounds like 3-(1H-indol-3-yl)-3-oxopropanenitrile has been investigated, showing their synthetic importance and versatility in forming heterocyclic compounds . The presence of reactive functional groups such as the nitrile and modified indole allows for a variety of chemical transformations, which can be extrapolated to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often determined by their molecular structure. The presence of nitrile and indole groups suggests that this compound would have polar characteristics and could participate in hydrogen bonding, affecting its solubility and reactivity . The metal dithiocarbamate derivatives of a related compound have been characterized, indicating that the compound of interest may also form complexes with metals, which could be relevant in various applications .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
3-(2,3-dihydro-1H-indol-1-yl)propanenitrile derivatives have been studied for their potential as corrosion inhibitors. For example, research by Fouda, Abdel-Maksoud, and Almetwally (2015) explored the inhibition of tin corrosion in sodium chloride solutions using propaneitrile derivatives. These derivatives were found to be effective mixed-type inhibitors, functioning through adsorption on the tin surface without altering the corrosion mechanism (Fouda, Abdel-Maksoud, & Almetwally, 2015).
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of various heterocyclic compounds, such as indole containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives. Behbehani, Ibrahim, Makhseed, and Mahmoud (2011) demonstrated its application in creating substances with promising antimicrobial activities against various bacteria and yeast (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Development of Fluorophore-Based Nicotinonitriles
Hussein, El Guesmi, and Ahmed (2019) developed a protocol for synthesizing a new class of poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties. This synthesis utilized 3-(9H-fluoren-2-yl)-3-oxopropanenitrile and demonstrated strong blue-green fluorescence emission, suggesting potential applications in materials science (Hussein, El Guesmi, & Ahmed, 2019).
Synthesis of Bis(indolyl)methane Derivatives
Kobayashi, Shirai, and Konishi (2009) researched the acid-catalyzed reactions of indoles with vinyl ethers to synthesize 2,2-bis(indol-3-yl)propane derivatives. Their study provides insights into the creation of bis(indolyl)methane derivatives, which could have various applications in chemical synthesis (Kobayashi, Shirai, & Konishi, 2009).
Spectro-Electrochemical Behavior Study
Elamin, Hashim, and Mohammed (2021) studied the spectro-electrochemical behavior of a thin-layer polymer derived from 3-(9H-carbazol-9-yl)propanenitrile. This research provides valuable insights into the electrical and optical properties of this polymer, suggesting potential applications in electronic and photonic devices (Elamin, Hashim, & Mohammed, 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2,3-dihydroindol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-5H,3,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVNVZQRVAQHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91349-96-1 |
Source


|
| Record name | 3-(2,3-dihydro-1H-indol-1-yl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2508113.png)



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide](/img/structure/B2508122.png)


![Ethyl 4-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanoyl)piperazine-1-carboxylate](/img/structure/B2508127.png)

![ethyl 4-(2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2508129.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2508130.png)


